N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-13-19(24)8-11-22(16)30(28,29)25-20-9-10-21-18(14-20)7-12-23(27)26(21)15-17-5-3-2-4-6-17/h2-6,8-11,13-14,25H,7,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURSYXYEOPZALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
Cyclocondensation Approaches
The 1-benzyl-2-oxo-tetrahydroquinoline framework is typically synthesized via cyclocondensation of N-benzyl anthranilic acid derivatives with cyclic ketones. For example:
- Step 1 : Reaction of N-benzyl anthranilic acid with cyclohexane-1,3-dione in acetic acid under reflux yields the tetrahydroquinolin-2-one scaffold.
- Step 2 : Nitration at position 6 followed by catalytic hydrogenation introduces the amine group.
Optimization Parameters:
| Condition | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Solvent | Acetic acid | 78 | |
| Temperature | 120°C | - | |
| Catalyst (hydrogenation) | Pd/C (10%) | 92 |
Sulfonamide Coupling Reaction
Standard Sulfonylation Protocol
The amine intermediate reacts with 4-fluoro-2-methylbenzenesulfonyl chloride under Schotten-Baumann conditions:
- Reagents : Triethylamine (2.5 eq), dichloromethane (DCM), 0°C to room temperature.
- Mechanism : Base-mediated deprotonation of the amine followed by nucleophilic attack on the sulfonyl chloride.
Yield Optimization:
| Base | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Triethylamine | DCM | 12 | 85 | |
| Pyridine | THF | 24 | 72 | |
| DMAP | Chloroform | 6 | 91 |
Purification and Characterization
Chromatographic Techniques
Challenges and Mitigation Strategies
Regioselectivity in Amine Functionalization
Competing reactions at the tetrahydroquinoline N1 position are minimized through:
Sulfonyl Chloride Stability
4-Fluoro-2-methylbenzenesulfonyl chloride is moisture-sensitive. Storage over molecular sieves and in situ generation via chlorosulfonation of 4-fluoro-2-methylbenzoic acid improve reactivity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related molecules from the provided evidence (Table 1).
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations :
- Core Heterocycles: The target compound’s tetrahydroquinolin core differs from the tetrahydroisoquinolin in and the quinoline in . These variations influence ring planarity and electronic properties.
- Functional Groups: The sulfonamide group (-SO2NH-) in the target compound contrasts with the propionamide (-CONH-) in and the tertiary amine in .
- Substituents: The 4-fluoro and 2-methyl groups on the benzene ring in the target compound may improve lipophilicity and metabolic stability compared to the methyl-substituted tetrahydroquinolin in .
Molecular Properties
- Molecular Weight : The target compound (425.5 g/mol) is significantly larger than (363.45 g/mol) and (336.44 g/mol), which may impact bioavailability and membrane permeability.
- Fluorine Incorporation: The 4-fluoro substituent in the target compound could enhance binding specificity and metabolic resistance compared to non-fluorinated analogs .
Hypothesized Pharmacological Differences
While direct pharmacological data are absent in the provided evidence, structural analysis suggests:
- The sulfonamide group may confer stronger inhibition of enzymes like carbonic anhydrases or proteases compared to amide- or amine-based analogs.
- The tetrahydroquinolin core’s rigidity might restrict conformational flexibility relative to the tetrahydroisoquinolin in , affecting receptor binding.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has attracted attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H24F N2O3S |
| Molecular Weight | 440.53 g/mol |
| LogP | 4.7155 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes the inhibitory activities against several cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro... | MCF-7 (Breast) | 5.0 |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro... | HT-29 (Colon) | 7.8 |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro... | A549 (Lung) | 6.5 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes relevant to disease processes. Notably, sulfonamides are known to act as inhibitors of carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.
A comparative study showed that the compound exhibited inhibitory activity against tumor-associated isoforms hCA IX and XII:
| Enzyme Type | Inhibition (%) at 100 µM |
|---|---|
| hCA I | <10% |
| hCA II | <10% |
| hCA IX | 75% |
| hCA XII | 68% |
This profile indicates that while the compound has limited effects on cytosolic isoforms, it effectively inhibits tumor-associated isoforms.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various tetrahydroquinoline derivatives including N-(1-benzyl...)-4-fluoro... against multiple human cancer cell lines using the MTT assay method. The results indicated that this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin.
Mechanistic Insights
Mechanistic studies revealed that treatment with N-(1-benzyl...)-4-fluoro... led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism involving oxidative stress induction as a pathway for apoptosis.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis of this sulfonamide derivative requires precise control of reaction conditions. Key steps include:
- Temperature and solvent selection : Reactions often proceed in dichloromethane or DMF under reflux (40–80°C) to activate nucleophilic substitutions .
- Base catalysis : Triethylamine or NaOH is used to deprotonate intermediates, enhancing sulfonamide bond formation .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to achieve >95% purity .
Yield optimization (~60–75%) hinges on stoichiometric ratios (1:1.2 for sulfonyl chloride to tetrahydroquinoline precursor) .
Q. Which analytical techniques are most reliable for structural characterization?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the benzyl and sulfonamide groups. Aromatic protons typically resonate at δ 7.2–8.1 ppm, while the tetrahydroquinoline carbonyl appears at ~170 ppm in C NMR .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 439.1342 for CHFNOS) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric interactions at the tetrahydroquinoline core .
Q. How do solubility and stability profiles impact experimental design?
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO or ethanol (10–20 mg/mL). Pre-formulation studies recommend DMSO stock solutions for in vitro assays .
- Stability : Degrades <5% over 48 hours at pH 7.4 (37°C), but acidic conditions (pH <3) hydrolyze the sulfonamide bond. Storage at -20°C under argon is advised .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC determination. The sulfonamide group may chelate catalytic zinc ions, mimicking known inhibitors .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. EC values <10 µM suggest therapeutic potential .
Q. How can researchers assess compound purity and batch consistency?
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity thresholds >98% are required for pharmacological studies .
- Thermogravimetric analysis (TGA) : Detects residual solvents (<0.5% weight loss below 150°C) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent modulation : Replace the 4-fluoro group with chloro or methoxy to probe electronic effects on target binding. Evidence suggests 4-chloro analogs improve protease inhibition by 3-fold .
- Scaffold hopping : Substitute the benzyl group with cyclohexyl (as in ) to reduce metabolic liability while maintaining hydrophobic interactions.
Q. How does the sulfonamide moiety contribute to enzyme inhibition mechanisms?
Crystallographic data from related compounds show the sulfonamide sulfur forms a hydrogen bond with catalytic serine (e.g., in thrombin), while the fluorine atom enhances binding via hydrophobic packing in the S1 pocket . Surface plasmon resonance (SPR) assays quantify binding kinetics (/) to validate target engagement .
Q. How can contradictions in biological activity data be resolved?
- Dose-response validation : Replicate assays across 3+ independent experiments to distinguish true activity from assay artifacts .
- Off-target profiling : Use kinase panels or proteome microarrays to identify polypharmacology. For example, off-target inhibition of carbonic anhydrase IX may confound anticancer readouts .
Q. What computational methods aid in predicting pharmacokinetic properties?
Q. What formulation strategies enhance bioavailability for in vivo studies?
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) improve aqueous solubility 5-fold and extend half-life in rodent plasma .
- Prodrug design : Esterify the sulfonamide nitrogen to enhance intestinal absorption, with enzymatic cleavage in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
